molecular formula C14H25N3O5 B14284058 N-Acetyl-L-leucyl-L-alanyl-L-alanine CAS No. 165070-55-3

N-Acetyl-L-leucyl-L-alanyl-L-alanine

Cat. No.: B14284058
CAS No.: 165070-55-3
M. Wt: 315.37 g/mol
InChI Key: ANLKSQPZCYKJCS-QXEWZRGKSA-N
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Description

N-Acetyl-L-leucyl-L-alanyl-L-alanine: is a synthetic peptide composed of three amino acids: leucine, alanine, and alanine, with an acetyl group attached to the nitrogen atom of the leucine residue. This compound is of interest in various fields due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-L-leucyl-L-alanyl-L-alanine typically involves the stepwise coupling of protected amino acids. The process begins with the acetylation of L-leucine, followed by the sequential addition of L-alanine residues. Commonly used reagents include coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate peptide bond formation. The reaction conditions often involve anhydrous solvents such as dimethylformamide (DMF) and temperatures ranging from room temperature to slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides by anchoring the initial amino acid to a solid resin and sequentially adding protected amino acids. The final product is cleaved from the resin and purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-L-leucyl-L-alanyl-L-alanine can undergo various chemical reactions, including:

    Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, leading to the release of individual amino acids.

    Oxidation: The compound may undergo oxidation reactions, particularly at the acetyl group or the side chains of the amino acids.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solutions.

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products:

    Hydrolysis: L-leucine, L-alanine, and acetic acid.

    Oxidation: Oxidized derivatives of the peptide.

    Substitution: Peptides with modified acetyl groups.

Scientific Research Applications

N-Acetyl-L-leucyl-L-alanyl-L-alanine has several applications in scientific research, including:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Acetyl-L-leucyl-L-alanyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group and the peptide backbone play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

    N-Acetyl-L-alanyl-L-alanine: A shorter peptide with similar structural features.

    N-Acetyl-L-leucyl-L-alanine: A peptide with one less alanine residue.

    N-Acetyl-L-leucyl-L-leucine: A peptide with leucine residues instead of alanine.

Uniqueness: N-Acetyl-L-leucyl-L-alanyl-L-alanine is unique due to its specific sequence of amino acids and the presence of an acetyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

165070-55-3

Molecular Formula

C14H25N3O5

Molecular Weight

315.37 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C14H25N3O5/c1-7(2)6-11(17-10(5)18)13(20)15-8(3)12(19)16-9(4)14(21)22/h7-9,11H,6H2,1-5H3,(H,15,20)(H,16,19)(H,17,18)(H,21,22)/t8-,9-,11-/m0/s1

InChI Key

ANLKSQPZCYKJCS-QXEWZRGKSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)C

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C

Origin of Product

United States

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